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Abstract

Lawrencium (Lr), with atomic number 103, is the final member of the actinide series and is a
synthetic, highly radioactive element.[1] Due to its production on an atom-at-a-time scale and
the short half-lives of its isotopes, the bulk properties of Lawrencium metal have not been
experimentally determined.[2][3] Consequently, its chemical characteristics are primarily
understood through theoretical predictions and a limited number of gas-phase and aqueous
chemistry experiments. This guide provides a comprehensive overview of the predicted
chemical and physical properties of Lawrencium, rooted in relativistic quantum chemical
calculations and experimental data from its lighter homologues and the few available
Lawrencium-specific studies. It details the significant influence of relativistic effects on its
electronic structure, its expected metallic and reactive nature, and the methodologies used to
probe its chemistry.

Predicted Atomic and Physical Properties

Lawrencium is expected to be a solid, silvery metal under normal conditions.[1][4] Its physical
properties are predicted to be similar to its lighter congener in the periodic table, lutetium.[1]
Strong relativistic effects, however, lead to some anomalous characteristics compared to a
simple extrapolation of periodic trends.[1][4]
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Data Summary

The predicted and measured atomic and physical properties of Lawrencium are summarized

in the table below.

Property Predicted/Measured Value Notes
Atomic Number 103 [5]

Mass number of the most
Atomic Mass [6] stable known isotope, 266Lr

(Half-life: ~11 hours).[1]

Electron Configuration

[Rn] 514 752 7pt

Anomalous ground-state
configuration due to strong
relativistic effects.[1][4][5] The
[Rn] 5f1* 6d! 7s2 configuration

is a low-lying excited state.[1]

Oxidation State

+3

The dominant and
experimentally confirmed
oxidation state in aqueous
solution.[1][5][7]

Predicted value, similar to

Melting Point ~1900 K (1627 °C) ]

lutetium (1925 K).[1][5][8]
Density ~14.4 - 16.6 g/cm3 Predicted range.[1][7][9]
Appearance Silvery metal Predicted.[1][4][7]

Crystal Structure

Hexagonal Close-Packed (hcp)

Predicted, similar to lutetium.

[1]

Trivalent Metallic Radius 171 pm Predicted.[1]
] ] Determined from elution
lonic Radius (Lr3*) 88.1+0.1 pm )
experiments.[1]
Van der Waals Radius 246 pm [5]

Enthalpy of Hydration (Lr3+)

-3685 + 13 kJ/mol

Calculated value.[1]
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lonization Energies and Electrode Potentials

The energy required to remove electrons and the tendency of Lawrencium to be reduced are

critical indicators of its chemical behavior. The first ionization potential has been experimentally

measured and aligns closely with theoretical predictions, confirming the anomalous electron

configuration.[10][11]

Parameter

Predicted/Measured Value

Notes

1st lonization Energy

4.96 eV (479 kJ/mol)

Experimentally measured, this
value is the lowest among all
lanthanides and actinides.[1]
[10][12]

Experimentally determined

2nd lonization Energy >13.3 eV o
lower limit.[1][13]
3rd lonization Energy ~2100 kJ/mol Calculated value.[12]
Predicted standard electrode
E°(Lr3/Lr) -2.06 V )
potential.[1][14]
Predicted upper limit,
E°(Lr3+/Lr2t) <-0.44V suggesting Lr2* is unstable in
aqueous solution.[1]
Calculated upper limit,
E°(Lr3+/LrY) <-1.56V indicating Lr* is highly unlikely

to exist in aqueous solution.[1]

Predicted Chemical Behavior and Reactivity

Despite its anomalous [Rn] 5f1* 7s2 7pt electron configuration, the chemistry of Lawrencium is

predicted to be dominated by the trivalent state (Lr3*), behaving as a heavier homologue of

lutetium.[1][5] The three valence electrons are readily available for chemical bonding, and the

filled 5f14 shell is expected to be part of the core, not participating in chemical reactions.[1]

Reactivity and Compound Formation
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» Metallic Behavior: Lawrencium is expected to be a reactive, trivalent metal that is easily
oxidized by air, steam, and acids.[1][7]

e Aqueous Chemistry: In aqueous solution, Lawrencium exists as the stable Lr3* ion.[1]
Experiments have been unsuccessful in attempts to reduce Lr3* to Lr2* or Lr+, confirming the
stability of the +3 state.[1]

o Compound Formation: It is predicted to form compounds typical of a trivalent actinide.[1]

o Halides: It reacts with chlorine to form a trichloride (LrCls), whose volatility is similar to that
of other late actinide trichlorides.[1][15] Lawrencium(lll) fluoride (LrF3) is expected to be
insoluble in water.[1]

o Hydroxides: Lawrencium(lll) hydroxide (Lr(OH)s) is also predicted to be insoluble.[1]

The Role of Relativistic Effects

Relativistic effects, which become significant for heavy elements, are crucial in determining
Lawrencium's properties.[10] These effects arise from the high velocity of inner-shell

electrons, leading to a contraction and stabilization of s and pi1/2 orbitals and a destabilization of
d and f orbitals.[10][16]

For Lawrencium, this phenomenon is responsible for:

e Anomalous Electron Configuration: The strong relativistic stabilization of the 7pa/2 orbital
makes the [Rn] 5f1* 7s2 7p! configuration the ground state, rather than the expected [Rn] 5f14
6d! 7s2 configuration seen in its homologue lutetium.[1][16][17]

e Low First lonization Energy: The outermost 7pi/2 electron is weakly bound, resulting in the
lowest first ionization energy of all actinides and lanthanides.[1][11] This supports its
placement as a d-block element, following the trend of Sc, Y, and Lu.[1]

o Chemical Behavior: Despite the anomalous configuration, the energy difference to the 6d
state is small.[1] In chemical environments, all three valence electrons (7s? and 7p?) are
readily ionized, leading to the dominant Lr3* chemistry that resembles lutetium and other
trivalent actinides.[16][17]
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Caption: Logical relationships of Lawrencium's predicted properties.

Experimental Protocols

Studying Lawrencium is exceptionally challenging due to its rapid decay and atom-at-a-time
production rate.[2] Experiments must be fast, highly efficient, and sensitive.

General Experimental Workflow

A typical experiment involves the synthesis of Lr isotopes, rapid separation from the target
material and other reaction products, transport to a chemistry or physics apparatus,
performance of the chemical reaction or measurement, and detection of the Lr atoms via their
radioactive decay.
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Caption: General experimental workflow for Lawrencium studies.
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Protocol: Determination of First lonization Potential

This experiment measured the energy required to remove the first valence electron from a
neutral Lawrencium atom.[10]

e Production: The isotope 2°5Lr (half-life ~27 s) was produced by bombarding a Californium-
249 target with Boron-11 ions in a particle accelerator.[3][10]

e Separation and Neutralization: The recoiling 2°6Lr products were separated from the beam
using a gas-filled recoil separator and transported to a surface ionizer.

« lonization: The neutral Lr atoms were subjected to a surface ionization process. The atoms
are adsorbed onto a heated metallic surface (e.g., tantalum) with a high work function.
Through thermal desorption, a fraction of the atoms are released as ions (Lr*).[3] The
efficiency of this process is strongly dependent on the element's first ionization potential and
the surface temperature.

e Analysis: The resulting Lr* ions were guided into a mass separator to isolate them by their
mass-to-charge ratio, eliminating interfering species.[10]

» Detection: The mass-separated 2°6Lr* ions were implanted into a silicon strip detector. The
atoms were identified by measuring the energy and time of their characteristic alpha decay
and the subsequent decays of their daughter products.

o Data Interpretation: By measuring the ionization efficiency as a function of the ionizer's
temperature and comparing it to elements with known ionization potentials, the first
ionization potential of Lawrencium was determined to be 4.96 eV.[10]

Protocol: Determination of Trivalency and lonic Radius
via lon Exchange Chromatography

This method confirms the stable oxidation state in aqueous solution and measures the ionic
radius by comparing Lawrencium's elution behavior with that of known trivalent lanthanide
ions.[1]

e Production and Collection: The longer-lived 26°Lr isotope (half-life 2.7 min) was produced and
its atoms were collected on a solid surface.[1]
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Dissolution: The collected atoms were dissolved in an acidic aqueous solution to create Lr3*

ions.
o Chromatography: The solution was loaded onto a cation-exchange resin column.

e Elution: The trivalent ions were eluted from the column using a complexing agent, typically
ammonium a-hydroxyisobutyrate (a-HIB).[1] Smaller ions form stronger complexes with o-
HIB and therefore elute earlier from the column.

e Fraction Collection and Detection: The eluate was collected in sequential fractions. Each
fraction was dried and analyzed via alpha spectroscopy to count the number of Lr atoms.

» Data Interpretation: By comparing the elution position (the fraction with the highest count of
Lr atoms) to the known elution positions of trivalent lanthanide ions (e.g., Er3*, Tm3*) under
identical conditions, two key properties were confirmed:

o Trivalency: Lawrencium eluted in the same sequence as the trivalent lanthanides,
confirming its +3 oxidation state.[1]

o lonic Radius: The precise elution position allowed for the interpolation of its ionic radius
relative to the lanthanides, yielding a value of 88.1 £ 0.1 pm.[1]

Conclusion

The chemical properties of Lawrencium metal are a fascinating subject dictated by the
interplay of its position as the last actinide and the profound influence of relativistic effects on
its electronic structure. While bulk properties remain beyond experimental reach, theoretical

calculations and atom-at-a-time chemistry experiments paint a consistent picture. Lawrencium

Is predicted to be a reactive, silvery, trivalent metal, behaving as a heavier homologue of
lutetium. Its anomalous [Rn] 5f14 7s2 7p! ground-state configuration, a direct consequence of

relativity, is experimentally supported by its uniquely low first ionization energy. Future research

will continue to rely on sophisticated theoretical models and innovative, ultra-sensitive
experimental techniques to further elucidate the chemistry of this enigmatic element at the
edge of the periodic table.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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